molecular formula C₃₅H₃₆ClNO₄S B1163970 α-Hydroxy Montelukast

α-Hydroxy Montelukast

Cat. No.: B1163970
M. Wt: 602.18
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

α-Hydroxy Montelukast is a primary metabolite of Montelukast, a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist . Montelukast itself is widely used in the treatment of asthma and allergic rhinitis, functioning by blocking inflammatory mediators known as leukotrienes . As a major metabolic product, this compound is of significant value in pharmaceutical and biochemical research, particularly in studies focused on drug metabolism, pharmacokinetics, and bioanalytical method development. Researchers utilize this compound to understand the metabolic pathways of Montelukast and to identify and quantify metabolites in biological systems during preclinical and clinical studies. Its structure, C35H36ClNO4S, identifies it as a key intermediate in metabolic processes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₃₅H₃₆ClNO₄S

Molecular Weight

602.18

Synonyms

[1-[1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropyl](hydroxy)acetic Acid;  Montelukast Impurity I; 

Origin of Product

United States

Biotransformation Pathways and Enzymatic Formation of α Hydroxy Montelukast

Identification and Initial Characterization in Biological Systems (In Vitro Context)

α-Hydroxy Montelukast (B128269) (M7) has been identified as a metabolite of montelukast in in vitro studies. nih.gov While other major metabolites of montelukast, such as montelukast 1,2-diol (formed from 36-hydroxylation), 21-hydroxy montelukast (M5), and montelukast sulfoxide (B87167) (M2), have been extensively characterized, the initial detection of α-Hydroxy Montelukast was challenging due to its low abundance. nih.gov However, with the advent of high-resolution mass spectrometry, its presence has been confirmed. researchgate.net It is important to note that some studies have not been able to quantify this compound due to low sensitivity of the analytical methods employed. nih.gov

Enzymatic Origin of α-Hydroxylation

The formation of this compound is a result of enzymatic activity, primarily involving the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are crucial for the metabolism of a vast array of xenobiotics, including drugs.

Identification of Specific Cytochrome P450 (CYP) Isoforms Catalyzing α-Hydroxylation

The primary CYP isoforms involved in the oxidative metabolism of montelukast are CYP2C8, CYP2C9, and CYP3A4. nih.govnih.govdrugbank.com Specifically, CYP2C8 and CYP2C9 are the main enzymes responsible for the 36-hydroxylation pathway, leading to the formation of montelukast 1,2-diol. nih.govresearchgate.net CYP3A4 is the primary catalyst for stereoselective 21-hydroxylation and sulfoxidation. nih.govresearchgate.net Given that α-hydroxylation is an oxidative process, it is highly probable that one or more of these key enzymes contribute to the formation of this compound.

Contribution of Other Drug-Metabolizing Enzymes to α-Hydroxylation

While cytochrome P450 enzymes are the principal drivers of phase I oxidative metabolism, other drug-metabolizing enzymes can also play a role. However, for the specific reaction of α-hydroxylation of montelukast, the available scientific literature primarily points towards the involvement of CYP isoforms. There is currently no substantial evidence to suggest a significant contribution from other enzyme families, such as flavin-containing monooxygenases (FMOs), to this particular metabolic step.

Mechanistic Insights into the α-Hydroxylation Process

The α-hydroxylation of montelukast is a phase I metabolic reaction. This process involves the insertion of a hydroxyl group (-OH) onto the alpha-carbon of the cyclopropane (B1198618) acetic acid side chain of the montelukast molecule. This enzymatic reaction is characteristic of the catalytic cycle of cytochrome P450 enzymes. The general mechanism involves the activation of molecular oxygen and the subsequent transfer of an oxygen atom to the substrate. mdpi.com

In Vitro Biotransformation Model Systems and Methodologies for Studying α-Hydroxylation

The investigation of α-hydroxylation of montelukast relies on various in vitro model systems that mimic the metabolic environment of the liver. These systems are crucial for identifying metabolites and the enzymes responsible for their formation. nih.govresearchgate.net

Commonly used in vitro models include:

Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum from human liver cells and are a rich source of CYP enzymes. nih.govnih.gov

Recombinant Human CYP Isoforms: These are individual CYP enzymes expressed in cell lines (e.g., insect cells or bacteria), allowing for the study of a single enzyme's contribution to a specific metabolic pathway. nih.gov

Primary Cell Cultures: Hepatocytes, the primary cells of the liver, provide a more complete metabolic system, including both phase I and phase II enzymes. nih.govresearchgate.net

The analytical cornerstone for these studies is high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC), which allows for the separation, detection, and structural characterization of metabolites. nih.gov

Enzymatic Kinetics and Substrate Specificity Studies of α-Hydroxylating Enzymes

Enzyme kinetic studies are performed to understand the efficiency of the enzymatic reaction. These studies typically determine the Michaelis-Menten parameters: Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax). The ratio Vmax/Km represents the intrinsic clearance (Clint), a measure of the enzyme's catalytic efficiency. nih.gov

While specific kinetic parameters for the formation of this compound are not extensively reported, kinetic analyses have been performed for the major oxidative metabolites of montelukast. nih.gov These studies reveal that at therapeutically relevant concentrations, the 36-hydroxylation pathway catalyzed by CYP2C8 and CYP2C9 has the highest intrinsic clearance, indicating it is a major metabolic route. nih.govnih.gov

Table 1: Key Cytochrome P450 Isoforms in Montelukast Metabolism

CYP IsoformMajor Metabolic Reaction(s)Reference
CYP2C8 36-hydroxylation (leading to 1,2 diol), 25-hydroxylation nih.govnih.gov
CYP2C9 36-hydroxylation (leading to 1,2 diol), 25-hydroxylation nih.gov
CYP3A4 21(R)- and 21(S)-hydroxylation, Sulfoxidation nih.gov
CYP3A5 21(R)- and 21(S)-hydroxylation nih.gov
CYP2C19 25-hydroxylation nih.gov

Isotope Labeling and Tracing for Pathway Elucidation

The elucidation of metabolic pathways for xenobiotics like montelukast is a critical component of drug development, providing insights into clearance mechanisms and the formation of potentially active or reactive metabolites. Isotope labeling is a powerful technique in this endeavor, allowing researchers to track the fate of a drug molecule through complex biological systems. By replacing one or more atoms in the montelukast structure with a heavier, stable isotope (e.g., Carbon-13, ¹³C) or a radioactive isotope (e.g., Carbon-14, ¹⁴C), the parent drug and its subsequent metabolites can be distinguished from endogenous compounds and tracked analytically.

The identification of specific metabolites, such as this compound (also known as M7), often requires more sophisticated analytical techniques like high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS). nih.govnih.govresearchgate.net In such analyses, isotope labeling helps to confirm that a detected signal is indeed a drug-derived metabolite. For example, when a sample is incubated with a 1:1 mixture of unlabeled ('light') and stable isotope-labeled ('heavy') drug, any resulting metabolite will appear as a distinctive doublet in the mass spectrum, separated by a mass difference corresponding to the number of incorporated isotopes.

Protocols for studying drug metabolism in vitro using systems like human liver microsomes (HLMs) often incorporate isotope tracing to enhance the confidence of metabolite identification. nih.govresearchgate.net For instance, a methodological approach for studying montelukast metabolism describes the use of a ¹³C isotope filter in the data processing workflow. researchgate.net This filter helps to eliminate redundant signals from naturally occurring ¹³C isotopologues, thereby improving the sensitive detection of true isotope-labeled metabolites. researchgate.net

While a definitive study explicitly tracing the complete enzymatic pathway to this compound using isotope labeling is not prominently featured in the scientific literature, the principles and tools to do so are well-established. Such an investigation would likely involve incubating isotope-labeled montelukast with specific recombinant human CYP enzymes to identify which isoform(s) are responsible for the α-hydroxylation. The resulting mixture would be analyzed by HRMS to detect the characteristic mass signature of the labeled this compound metabolite, thereby confirming the enzymatic origin of this specific biotransformation.

Synthetic Approaches and Reference Standard Preparation of α Hydroxy Montelukast

Total Chemical Synthesis Methodologies for α-Hydroxy Montelukast (B128269)

Total chemical synthesis provides a foundational approach to producing α-Hydroxy Montelukast. These methods are designed to build the complex molecular structure from simpler, readily available starting materials.

Achieving the correct stereochemistry is paramount in the synthesis of chiral molecules like this compound. Stereoselective synthesis aims to produce the desired stereoisomer in high purity.

A key step in the synthesis of related compounds, such as Montelukast itself, involves the stereoselective reduction of a ketone precursor. lookchem.comasianpubs.org For instance, the reduction of a specific keto ester intermediate using (-)-diisopinocampheylchloroborane ((-)-DIP-Cl) has been shown to yield the corresponding hydroxy ester with high enantiomeric excess (>98.7% ee). lookchem.com This highlights a common strategy where a chiral reducing agent dictates the stereochemical outcome of the reaction. The use of tartaric acid-derived boronate esters in conjunction with lithium borohydride (B1222165) for the asymmetric reduction of aryl ketones is another effective method, yielding alcohols with enantiomeric excesses ranging from 88–99%. researchgate.net The total synthesis of (R)-Montelukast has been achieved through a key step involving the asymmetric addition of thiols to α,β-unsaturated ketones. medcraveonline.com

The development of chemoenzymatic routes also offers powerful stereoselective strategies. For example, the synthesis of α-hydroxy-β-methyl-γ-hydroxy esters with three contiguous stereogenic centers has been accomplished with high enantio- and diastereoselectivity through routes involving initial stereocontrolled ketoester bioreduction. nih.gov

The optimization of synthetic routes is crucial for improving efficiency, yield, and scalability while minimizing impurities. For Montelukast and its derivatives, research has focused on enhancing key reaction steps. An improved and scalable process for Montelukast production was developed by focusing on the key substitution reaction, where the use of linear or cyclic polyethers was found to increase the selectivity of this step. acs.orgresearchgate.net This procedural change helps to minimize the formation of impurities and facilitates the scale-up of the process. acs.orgresearchgate.net

Further optimization can be seen in the development of practical syntheses that are suitable for industrial production. One such synthesis of Montelukast sodium involves the chiral reduction of a keto ester using (-)-DIP-Cl and the Heck coupling of key intermediates. lookchem.com This method is noted for being operationally simple. lookchem.com

The following table summarizes key aspects of synthetic strategies:

StrategyKey Reagent/MethodAchieved Selectivity/YieldReference
Stereoselective Reduction(-)-DIP-Cl>98.7% ee lookchem.com
Asymmetric ReductionTartaric acid-derived boronate ester88–99% ee researchgate.net
Thio-Michael AdditionAsymmetric addition of thiolsHigh enantioselectivity medcraveonline.com
Route OptimizationUse of polyethers in substitution stepHigher selectivity, minimized impurities acs.orgresearchgate.net

Chemoenzymatic and Biocatalytic Synthesis Approaches

Chemoenzymatic and biocatalytic methods have emerged as powerful alternatives to traditional chemical synthesis, often offering higher selectivity and milder reaction conditions. researchgate.net These approaches utilize enzymes or whole microbial cells to perform specific chemical transformations.

For the synthesis of the chiral alcohol intermediate of Montelukast, a chemoenzymatic process was developed by Merck. rsc.orgnih.gov This process replaced a chemical synthesis that relied on a chiral reducing agent. rsc.orgnih.gov An alcohol dehydrogenase (ADH) was engineered through directed evolution to asymmetrically reduce a bulky keto-ester substrate, yielding the crucial (S)-alcohol intermediate in enantiopure form. rsc.orgnih.gov This biocatalytic reduction demonstrated significant advantages over the chemical method, including improved yield and enantiomeric excess. acs.org

The engineered ketoreductase (KRED) proved to be highly efficient, catalyzing the asymmetric reduction of the ketone precursor to the corresponding (S)-alcohol with an enantiomeric excess greater than 99.9%. acs.org This biocatalytic process can be run at a large scale (>200 kg) with a high substrate loading (100 g/L) in the presence of a high concentration of organic solvents (around 70%) at 45°C. acs.org The use of biocatalysts like ADHs is considered a broad and applicable method for producing optically pure secondary alcohols from their corresponding ketones. acs.org

A comparison between the biocatalytic and a chemical reduction process for a key Montelukast intermediate is shown below:

ParameterBiocatalytic (ADH)Chemical ((-)-DIP-Cl)Reference
Substrate Loading100 g/L~100 g/L researchgate.netuni-graz.at
Catalyst/Reagent Loading3-5 wt %1.5-1.8 eq (150%) researchgate.netuni-graz.at
Enantiomeric Excess (ee)>99.9% (crude)>99% (after recrystallization) researchgate.netuni-graz.at
Yield97.2%Not specified acs.org

Preparative Scale Isolation from Biotransformation Systems for Research Standards

Biotransformation, the use of biological systems to convert a compound into a structurally related product, is a valuable method for producing metabolites like this compound. researchgate.net Microbial biotransformation, in particular, is increasingly used in the pharmaceutical industry for creating specific analogues of existing drugs. researchgate.net

The preparative scale production of a poorly soluble chiral alcohol intermediate for Montelukast has been successfully demonstrated. wiley.com In one instance, a reductase from Pichia methanolica was cloned, expressed in Escherichia coli, and used for the enantioselective reduction of a keto-methyl ester to the corresponding (S)-hydroxy methyl ester. mdpi.com On a preparative scale, this biotransformation achieved a reaction yield of 98% with an enantiomeric excess of 99%. mdpi.com

Similarly, the bioreduction of a ketone intermediate to an (S)-alcohol, a key step in Montelukast synthesis, has been demonstrated on a preparative scale using cell suspensions of Hansenula polymorpha and Hansenula fabianii, achieving yields greater than 80% and enantiomeric excesses over 94%. mdpi.com These examples highlight the feasibility of using biotransformation systems to generate significant quantities of chiral intermediates necessary for the synthesis of research standards.

Development of Reference Materials and Standards for Research Applications

The availability of well-characterized reference materials is essential for accurate analytical testing and research. This compound is available as a certified reference material from various suppliers. lgcstandards.comsigmaaldrich.comchemscene.com These standards are crucial for the identification and quantification of the metabolite in various studies.

The development of these standards involves not only the synthesis of the compound but also its rigorous purification and characterization. Impurities that may arise during synthesis or degradation must be identified and controlled. asianpubs.orgacs.org For Montelukast, various impurities have been identified during laboratory synthesis and bulk production. asianpubs.org An improved and scalable process for Montelukast was developed to minimize the content of such impurities. researchgate.net

This compound (M7) is recognized as a metabolite of Montelukast and its formation in vitro has been studied using cytochrome P450s and UDP-glucuronosyltransferases. szabo-scandic.comnih.gov However, in some in vitro metabolism studies, the sensitivity of the analytical methods was too low to monitor the this compound metabolite. nih.gov The availability of a pure, certified reference standard is therefore critical to developing and validating sensitive analytical methods for its detection and quantification.

Advanced Structural Elucidation of α Hydroxy Montelukast

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional (1D) NMR provides fundamental information regarding the chemical environment of magnetically active nuclei. The ¹H NMR spectrum reveals the number of distinct proton types and their connectivity through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon environments.

For α-Hydroxy Montelukast (B128269), the key structural difference from the parent drug, Montelukast, is the presence of a hydroxyl group on the α-carbon of the cyclopropylacetic acid moiety. This structural change significantly impacts the chemical shifts of nearby nuclei. While complete, assigned NMR data for α-Hydroxy Montelukast is not widely available in public literature, the expected spectral features can be inferred. The proton attached to the α-carbon would appear as a downfield singlet or doublet, and the corresponding carbon would show a significant downfield shift due to the electronegative oxygen atom.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Regions for Key Moieties in this compound.

Functional Group MoietyExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic Protons (Quinoline, Phenyl)7.0 - 8.5120 - 150
Vinylic Protons (-CH=CH-)6.5 - 7.8125 - 140
Methine Proton (-CH-S-)~4.0~45 - 55
α-Hydroxy Methine (-CH-OH)~4.0 - 5.0~70 - 80
Methylene Protons (-CH₂-)2.0 - 3.525 - 40
Cyclopropyl (B3062369) Protons0.5 - 1.510 - 25
Isopropyl Methyl Protons (-C(CH₃)₂)~1.5~30

Note: Data is estimated based on general chemical shift principles and comparison with Montelukast spectral data.

Two-dimensional (2D) NMR experiments are critical for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to map the proton-proton connectivities within the propyl chain and the aromatic ring systems of this compound.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This technique allows for the unambiguous assignment of each carbon atom that bears protons, simplifying the analysis of the complex ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is arguably the most powerful tool for piecing together the molecular skeleton. For this compound, HMBC would be crucial to confirm the position of the hydroxyl group by showing a correlation from the α-proton to the carbonyl carbon of the carboxylic acid and to the carbons of the cyclopropyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is vital for determining stereochemistry and conformational preferences. For instance, NOESY could help elucidate the spatial relationship between the substituents on the propyl chain and adjacent aromatic rings.

While specific 2D NMR correlation data for this compound is not available in the surveyed literature, these techniques are essential for its unequivocal structural confirmation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C35H36ClNO4S), the calculated monoisotopic mass is 601.2054 Da. nih.govlgcstandards.com

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pathway of the molecule. By inducing fragmentation of the protonated molecular ion ([M+H]⁺), a characteristic pattern of product ions is generated that provides structural information. Although a detailed fragmentation study for this compound is not published, a pathway can be proposed by comparison to Montelukast. The fragmentation of Montelukast often involves cleavage of the thioether bond. massbank.eujapsonline.com For this compound, additional characteristic fragmentation, such as the neutral loss of water (H₂O) from the α-hydroxy acid moiety, would be expected.

Table 2: Comparison of Key Ions in Mass Spectrometry for Montelukast and this compound.

CompoundMolecular Formula[M+H]⁺ (m/z)Key Expected Fragments
MontelukastC35H36ClNO3S~586.22Cleavage at C-S bonds, fragments of quinoline-vinyl-phenyl moiety.
This compoundC35H36ClNO4S~602.21Similar cleavages to Montelukast, plus neutral loss of H₂O, decarboxylation (-CO₂).

Chiroptical Spectroscopy (CD, ORD) for Absolute Stereochemical Determination

This compound contains multiple stereocenters: one inherited from the (R)-configuration of the parent Montelukast at the propyl chain, and a new stereocenter at the α-hydroxy carbon. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for investigating the absolute stereochemistry of these chiral molecules. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms.

Experimental CD or ORD spectra for this compound are not available in the scientific literature. However, such analyses would be indispensable for confirming the configuration of its chiral centers, which is a critical aspect of its identity as a pharmaceutical impurity or metabolite.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a fingerprint based on their functional groups. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The spectrum of this compound is expected to show characteristic absorptions for O-H stretching from both the alcohol and carboxylic acid groups (broad band, ~3400-3000 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and C-S stretching. The presence of the additional hydroxyl group is the key differentiator from the IR spectrum of Montelukast. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as C=C bonds in the aromatic and vinylic systems.

Table 3: Principal Expected Vibrational Bands for this compound.

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)
O-H Stretch (Alcohol & Carboxylic Acid)IR3400 - 3000 (Broad)
Aromatic C-H StretchIR, Raman3100 - 3000
Aliphatic C-H StretchIR, Raman3000 - 2850
C=O Stretch (Carboxylic Acid)IR~1700
Aromatic/Vinylic C=C StretchIR, Raman1610 - 1450
C-O Stretch (Alcohol, Carboxylic Acid)IR1300 - 1000
C-Cl StretchIR800 - 600

X-ray Crystallography for Solid-State Structure Determination (if applicable)

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. It can provide unequivocal proof of structure, conformation, and absolute stereochemistry.

The application of this technique requires the compound to be grown as a high-quality single crystal, which can be a significant challenge for complex molecules, particularly metabolites and impurities that may be difficult to isolate in sufficient quantity and purity. To date, no crystal structure for this compound has been deposited in public databases. Were a structure to be determined, it would provide definitive confirmation of the compound's connectivity and the relative and absolute configurations of its stereocenters.

Advanced Analytical Methodologies for Research Applications of α Hydroxy Montelukast

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation for In Vitro Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the quantification of α-Hydroxy Montelukast (B128269) in in vitro matrices, such as human liver microsomes (HLMs). nih.gov The development of a robust LC-MS/MS method is a multi-step process involving the optimization of chromatographic separation and mass spectrometric detection, followed by rigorous validation to ensure data reliability. nih.govfda.gov

One study looking at the in vitro metabolism of Montelukast used an LC-MS/MS system to identify and analyze its metabolites, including α-Hydroxy Montelukast (referred to as M7). nih.gov Pilot incubation experiments with HLMs were conducted to optimize incubation and analysis conditions. nih.gov However, the sensitivity of the LC-MS/MS in this particular study was insufficient to monitor this compound. nih.gov

The effective separation of this compound from its parent compound and other metabolites is paramount for accurate quantification. This is achieved by carefully selecting the column chemistry and mobile phase composition.

Column Chemistry: Reversed-phase columns are frequently employed for the analysis of Montelukast and its metabolites. Commonly used stationary phases include C18 and phenyl columns. nih.govresearchgate.netresearchgate.net For instance, a YMC-pack pro C18 column (50 x 4.6 mm, S-3 μm) and an ODS column (5 μm, 250 × 4.6 mm) have been successfully used. nih.govderpharmachemica.com The choice of column depends on the specific requirements of the assay, such as the need to separate closely related compounds.

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer, often with additives to improve peak shape and ionization efficiency. A common mobile phase composition is a gradient or isocratic mixture of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer. nih.govnih.govjocpr.com For example, a mobile phase of acetonitrile and 0.1% formic acid (82/18, v/v) was used to reconstitute the sample before injection. nih.gov In another method, an isocratic mobile phase of 10mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v) was used. nih.gov The pH of the aqueous component is a critical parameter that can be adjusted to optimize the retention and separation of the analytes.

Interactive Table: Chromatographic Conditions for Montelukast and Metabolite Analysis
ParameterExample 1 nih.govExample 2 derpharmachemica.comExample 3 jocpr.com
Column YMC-pack pro C18, 50 x 4.6 mm, S-3 μmODS column, 250 × 4.6 mm, 5 μmX bridge C18, 250 × 4.6 mm, 5 µm
Mobile Phase 10mM ammonium formate (pH 4.0):acetonitrile (20:80 v/v)0.1 M ammonium acetate:acetonitrile (35:65)Acetonitrile:10mM KH2PO4 (pH 4.5):methanol (B129727) (50:30:20 v/v/v)
Flow Rate 0.8 mL/minNot Specified1.5 mL/min
Detection ESI-MS/MSNot SpecifiedUV-VISIBLE at 248 nm

Mass spectrometry provides the high selectivity and sensitivity required for detecting low concentrations of this compound.

Ionization: Electrospray ionization (ESI) is the most common ionization technique used for the analysis of Montelukast and its metabolites. nih.gov It can be operated in either positive or negative ion mode. For Montelukast and its hydroxylated metabolites, positive ion mode is often preferred as it can lead to a better response. nih.govderpharmachemica.com

Detection Modes: Tandem mass spectrometry (MS/MS) is employed for its high specificity. In this mode, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves the limit of detection. For this compound (M7), the ion transition monitored was m/z 603 to m/z 422. nih.gov For the parent drug Montelukast, a common transition is m/z 586.2 to m/z 422.3. nih.gov

Interactive Table: Mass Spectrometry Parameters for Montelukast Metabolites
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Montelukast586.2422.3 nih.gov
This compound (M7)603422 nih.gov
Montelukast Sulfoxide (B87167) (M2)602422 nih.gov
21(R/S)-hydroxy montelukast (M5a/b)602147 nih.gov

Validation of the analytical method is crucial to ensure the reliability of the research data. fda.gov While specific validation data for this compound is not extensively detailed in the provided search results, the general principles for bioanalytical method validation are well-established and would be applied.

Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte. derpharmachemica.com

Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For Montelukast, LLOQs in the range of 0.25 to 2.5 ng/mL have been reported in human plasma. researchgate.netderpharmachemica.comresearchgate.net

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. nih.gov For Montelukast, linearity has been established in various concentration ranges, such as 1.0–800.0 ng/mL, with a correlation coefficient (r²) of ≥ 0.9996. nih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. These are typically evaluated at multiple concentration levels (low, medium, and high quality control samples). For Montelukast, intra-day and inter-day precision values (as %RSD) are generally expected to be within 15%, and accuracy within ±15% of the nominal concentration. nih.govresearchgate.net

Chiral Separation and Quantification Techniques for Enantiomeric Analysis

Since this compound contains a chiral center, the separation and quantification of its enantiomers are important for a complete understanding of its pharmacological and toxicological properties. Chiral chromatography is the primary technique for this purpose.

Several studies have focused on the chiral separation of Montelukast and its S-enantiomer, providing a basis for developing methods for its hydroxylated metabolites. rajpub.comscirp.orgresearchgate.netnih.gov Supercritical fluid chromatography (SFC) and normal-phase high-performance liquid chromatography (NP-HPLC) have proven effective. rajpub.comscirp.orgresearchgate.netnih.gov

Chiral Stationary Phases: Columns with chiral stationary phases are essential for enantiomeric separation. Amylose-based columns, such as Chiralpak AS-H and Chiralpak AD-H, are commonly used. rajpub.comscirp.orgijpsonline.com

Mobile Phase: The mobile phase composition is critical for achieving resolution between enantiomers. In SFC, a mixture of supercritical CO2 and an alcohol like 2-propanol is often used. rajpub.com For NP-HPLC, a mixture of n-hexane, ethanol, and other modifiers is typical. researchgate.netnih.govijpsonline.com

Interactive Table: Chiral Separation Methods for Montelukast Enantiomers
TechniqueColumnMobile PhaseDetectionReference
SFCChiralpak AS-H (250 x 4.6 mm, 5 µm)Supercritical CO2:2-Propanol (85:15, v/v)230 nm rajpub.com
NP-HPLCChiralpak AS-H (250 x 4.6mm, 5 µm)n-Hexane:ethanol:2-Propanol:1,4-dioxane:TFA:diethylamine (65:25:10:0.3:0.05 v/v)230 nm scirp.org
NP-HPLCUSP L51 (e.g., Chiralpak)n-hexane:ethanol:propionic acid284 nm researchgate.netnih.gov

Capillary Electrophoresis and Other Chromatographic Techniques for Research Applications

Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of Montelukast and its related substances. cncb.ac.cnnih.govresearchgate.net

Capillary Electrophoresis: A CE method using a 20 mM borate (B1201080) buffer at pH 9.2 with 10 mM SDS and 10 mM (2-hydroxypropyl)-gamma-CD has been developed to separate Montelukast from its impurities. cncb.ac.cnnih.gov This method boasts a short analysis time (9 minutes) and high efficiency (over 900,000 theoretical plates for Montelukast). cncb.ac.cnnih.gov A stereoselective CE method has also been developed for the simultaneous determination of Montelukast, its enantiomer, diastereomers, and its main degradation product, Montelukast sulfoxide. conicet.gov.ar This CD-MEKC system utilized 10 mM SDS, 10 mM sulfobutylether-β-CD, 10 mM TM-β-CD, and 20 mM borate buffer at pH 9.0. conicet.gov.ar

Other Chromatographic Techniques: High-performance thin-layer chromatography (HPTLC) has also been used for the simultaneous determination of Montelukast and other drugs. researchgate.netoup.com This technique involves separation on a silica (B1680970) gel plate followed by densitometric measurement. researchgate.netoup.com

Spectrophotometric Methods for Research-Grade Quantification

UV-Visible spectrophotometry provides a simpler and more accessible method for the quantification of Montelukast in bulk and pharmaceutical formulations, which can be adapted for research purposes where high sensitivity is not the primary requirement. jocpr.comresearchgate.netijpbs.com

Direct UV Spectrophotometry: A simple UV spectrophotometric method for the estimation of Montelukast in methanol has been developed, with a detection wavelength of 283 nm and a linear calibration range of 3–45 μg/mL. researchgate.net Another method uses alcohol as the solvent and measures the absorbance at 345 nm, with a linear range of 5-30 µg/ml. ijpbs.com

Ion-Pair Spectrophotometry: A more sensitive spectrophotometric method involves the formation of an ion-pair complex between Montelukast and a dye, such as wool fast blue. jocpr.com The complex is extracted into an organic solvent like chloroform, and its absorbance is measured at a specific wavelength (e.g., 585 nm). jocpr.com

Derivative Spectrophotometry: First-order derivative spectrophotometry can be used to resolve overlapping spectra in mixtures, allowing for the simultaneous determination of Montelukast and other compounds. ajrconline.org

In Vitro and in Silico Investigation of Biological Activity of α Hydroxy Montelukast

In Vitro Receptor Binding and Ligand Affinity Profiling

Montelukast (B128269) is well-established as a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). nih.govmdpi.com In vitro studies have demonstrated its high-affinity binding to the CysLT1 receptor in various preparations. For instance, Montelukast shows a high affinity for the CysLT1 receptor in guinea pig lung, with an inhibitory constant (Ki) of 0.18 ± 0.03 nM. cdnsciencepub.com It also selectively binds to CysLT1 receptors in sheep lung (Ki of 4 nM) and U937 cell plasma membranes (Ki of 0.52 ± 0.23 nM). cdnsciencepub.com This binding is highly specific, as Montelukast is essentially inactive against the [3H]leukotriene C4 specific binding. cdnsciencepub.com The antagonism at this receptor effectively reverses the adverse effects of leukotriene D4 (LTD4)-mediated activation, which is crucial in the pathophysiology of asthma. nih.govmdpi.com Functionally, Montelukast antagonizes LTD4-induced contractions of guinea pig trachea. cdnsciencepub.com

Beyond its primary target, the CysLT1 receptor, research suggests Montelukast may interact with other receptors. Some studies indicate that Montelukast also binds to the P2Y12 receptor. nih.gov Additionally, cysteinyl leukotrienes, which Montelukast antagonizes, are known to be agonists for other receptors like CysLTR2, GPR17, and P2Y12. mdpi.comcdnsciencepub.com Computational studies have explored the binding affinity of Montelukast and its structural derivatives to dopaminergic (DRD2) and serotonergic (5-HT1A) receptors, which may relate to its neuropsychiatric side effects. mdpi.com These in silico models showed that certain modifications to the Montelukast structure could enhance binding affinity to these CNS receptors compared to the parent molecule. mdpi.com However, specific binding affinity data for α-Hydroxy Montelukast at these or other receptors is not detailed in the available literature.

In Vitro Enzyme Inhibition/Activation and Substrate Specificity Studies

In vitro studies have revealed that Montelukast possesses inhibitory activity against a range of enzymes beyond its primary receptor antagonism. It has been shown to be an inhibitor of the cytochrome P450 enzyme CYP2C8. wikipedia.org Further investigations demonstrated that Montelukast inhibits several other enzymes with varying potencies. nih.govresearchgate.net These include yeast α-glucosidase, jack bean urease, human placental alkaline phosphatase (hPAP), bovine intestinal alkaline phosphatase (bIAP), and soybean 15-lipoxygenase (15-LOX). nih.govresearchgate.net Kinetic studies have characterized the mode of inhibition for some of these interactions, revealing a competitive mode of inhibition against α-glucosidase and urease. nih.govresearchgate.net

Direct comparative studies of enzyme modulation between this compound and Montelukast are not available in the reviewed literature. However, the inhibitory concentrations (IC50) and inhibitory constants (Ki) for Montelukast against various enzymes have been determined, providing a baseline for future comparative analysis.

Table 1: In Vitro Enzyme Inhibition by Montelukast

Enzyme IC50 (μM) Ki (μM) Type of Inhibition Standard Inhibitor Standard IC50 (μM) Reference
Yeast α-Glucosidase 44.31 ± 1.21 0.01 Competitive Acarbose 370.1 ± 1.11 nih.gov
Jack Bean Urease 8.72 ± 0.23 4.916 Competitive Thiourea - nih.gov
Human Placental Alkaline Phosphatase (hPAP) 17.53 ± 0.19 - - - - nih.govresearchgate.net
Bovine Intestinal Alkaline Phosphatase (bIAP) 15.18 ± 0.23 - - - - nih.govresearchgate.net
Soybean 15-Lipoxygenase (15-LOX) 2.41 ± 0.13 - - - - nih.govresearchgate.net

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant. A lower value indicates higher potency.

Cellular Pathway Modulation and Mechanistic Studies in Cell-Based Assays (In Vitro)

In vitro cell-based assays have provided insights into the mechanisms through which Montelukast exerts its effects. Binding of LTD4 to the CysLT1 receptor typically leads to G-protein activation and the subsequent release of intracellular messengers like calcium. dovepress.comtandfonline.com By blocking this receptor, Montelukast inhibits these downstream signaling events. drugbank.com

Studies using human neutrophils have shown that Montelukast can inhibit pro-inflammatory activities through a cyclic AMP-dependent mechanism. nih.gov It causes a dose-related inhibition of superoxide (B77818) and hypochlorous acid generation, as well as the release of elastase by activated neutrophils. nih.gov In microglial cell cultures, Montelukast has been observed to reduce the release of the pro-inflammatory cytokines TNF-α and IL-1β following activation by rotenone. balkanmedicaljournal.org

However, other in vitro studies on microglial HAPI cells and neural SH-SY5Y cells have indicated that Montelukast at high concentrations (50-100 μM) can induce cytotoxicity, associated with caspase-3/7 activation, prostaglandin (B15479496) E2 (PGE2) release, and the production of reactive oxygen species (ROS). nih.gov

Exploration of Potential In Vitro Pharmacological Targets and Mechanisms of Action

Initial investigations into the metabolism of Montelukast identified this compound as one of several metabolites. nih.govhelsinki.finih.gov However, these studies often faced analytical challenges that limited a thorough pharmacological assessment of this specific compound. For instance, one study noted that the low sensitivity of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method used was insufficient to adequately monitor this compound. nih.gov This analytical limitation precluded accurate quantification and, consequently, a detailed investigation into the specific cytochrome P450 (P450) isoenzymes responsible for its formation. nih.gov

A 2022 study that successfully identified eighteen new metabolites of Montelukast and confirmed the existence of previously reported ones like M7, focused primarily on the broader metabolic pathways and the potential mechanisms underlying the neuropsychiatric adverse effects of the parent drug. researchgate.net This research did not, however, delve into the specific in vitro pharmacological targets or mechanisms of action of this compound itself. researchgate.net

In silico studies have been conducted to explore the binding affinity of Montelukast and its structural derivatives to various receptors, such as dopaminergic and serotonergic receptors, but these computational models have not been specifically applied to or reported for this compound. mdpi.com

Given the current state of published research, a detailed profile of the in vitro pharmacological targets and mechanisms of action for this compound cannot be constructed. Further investigation, contingent on the availability of the purified metabolite and sufficiently sensitive analytical methods, would be necessary to elucidate its potential biological activities.

Computational and Theoretical Studies on α Hydroxy Montelukast

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand ligand-protein interactions and to estimate the binding affinity of a ligand to a specific target protein.

In one study, the binding affinity of montelukast (B128269) to the human placental alkaline phosphatase (PDB ID: 1ZED) was calculated to be -11.87 kcal/mol, with key hydrogen bond interactions involving Ser92 and Arg166 nih.gov. Another investigation into its interaction with human lysosomal α-glucosidase (PDB ID: 5NN8) showed a binding affinity of -8.82 kcal/mol, with a conventional hydrogen bond formed with Phe525 nih.gov. Furthermore, docking studies with HP urease (PDB ID: 6ZJA) indicated a binding affinity of -12.38 kcal/mol, involving hydrogen bonds with Asp223, Asp362, and His248 nih.gov. Montelukast also showed interaction with DNA dodecamer (PDB ID: 1BNA) with a binding affinity of -9.13 kcal/mol through minor groove binding nih.govresearchgate.net.

Computational studies have also explored the interaction of montelukast and its derivatives with central nervous system targets, such as the dopamine (B1211576) D2 (DRD2) and serotonin (B10506) 5-HT1A receptors nih.govnih.gov. These studies are prompted by reports of neuropsychiatric side effects associated with montelukast, suggesting it may cross the blood-brain barrier nih.gov. Docking simulations indicated that montelukast exhibits strong interactions with the DRD2 receptor, with a HADDOCK score of -43.7 ± 4.7 a.u. and a binding energy of -8.26 kcal/mol nih.gov.

The introduction of a hydroxyl group in α-Hydroxy Montelukast could potentially alter these binding interactions by providing an additional hydrogen bond donor/acceptor, which may influence its binding affinity and specificity for various protein targets.

Table 1: Molecular Docking Data for Montelukast with Various Targets

Target Protein/Molecule PDB ID Binding Affinity (kcal/mol) Key Interacting Residues
Human Placental Alkaline Phosphatase 1ZED -11.87 Ser92, Arg166
Human Lysosomal α-Glucosidase 5NN8 -8.82 Phe525
HP Urease 6ZJA -12.38 Asp223, Asp362, His248
DNA Dodecamer 1BNA -9.13 Minor Groove
Dopamine D2 Receptor - -8.26 -

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational changes, stability of ligand-protein complexes, and the dynamics of binding interactions.

MD simulations performed on montelukast complexed with various target proteins have suggested stable binding, indicating its potential as a strong inhibitor nih.govresearchgate.net. For instance, a 100 ns MD simulation was used to evaluate the binding stability of montelukast derivatives with DRD2 and 5-HT1A receptors nih.govnih.gov. Such simulations are crucial for assessing the stability of the interactions predicted by molecular docking and for understanding the dynamic behavior of the complex under physiological conditions researchgate.net.

The conformational flexibility of this compound, influenced by the hydroxyl group, could be a key factor in its binding dynamics. MD simulations would be instrumental in elucidating how this structural modification affects the stability and conformational landscape of its complexes with biological targets.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, such as orbital energies, charge distribution, and chemical reactivity. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties.

While specific quantum chemical calculations for this compound are not detailed in the available search results, such studies would be valuable for understanding how the addition of a hydroxyl group to the montelukast structure influences its electronic properties. This, in turn, would affect its reactivity and interaction with biological macromolecules. The presence of the hydroxyl group could alter the molecule's electrostatic potential and frontier molecular orbitals, which are key determinants of its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) Predictions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Similarly, Structure-Metabolism Relationship (SMR) models aim to predict the metabolic fate of a compound based on its structure.

Although no specific QSAR or SMR studies for this compound were found, the principles of these models can be applied to understand its properties. The structural features of montelukast, such as its chloroquinoline moiety, phenyl ring, cyclopropane (B1198618) group, and carboxylic acid group, contribute to its pharmacological properties nih.govresearchgate.net. The addition of a hydroxyl group in this compound would be a critical descriptor in any QSAR or SMR model, likely influencing its activity and metabolic profile.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions (excluding in vivo human data)

In silico ADME prediction tools are used to estimate the pharmacokinetic properties of a compound. These predictions are valuable in the early stages of drug development to assess the drug-likeness of a molecule.

For montelukast and its derivatives, in silico ADME and toxicity assessments have been conducted to predict properties like blood-brain barrier permeability and metabolism nih.gov. Such predictions are crucial given the concerns about montelukast's central nervous system effects nih.gov. The introduction of a hydroxyl group in this compound would be expected to increase its polarity, which could, in turn, affect its absorption, distribution, and excretion profiles compared to the parent compound. Generally, increased polarity leads to lower membrane permeability and increased renal excretion.

Prediction of Potential Binding Sites and Interactions within Biological Systems

Computational methods can be used to predict potential binding sites for a ligand on a protein or other biological macromolecules. This is often an integral part of molecular docking studies, where the entire protein surface is searched for potential binding pockets.

For montelukast, computational studies have identified its binding modes within the active sites of various enzymes and receptors nih.govnih.gov. For example, in the DRD2 receptor, montelukast's binding pose was compared to that of the known antagonist haloperidol (B65202) nih.gov. Similarly, its binding within the 5-HT1A receptor was compared to the agonist buspirone (B1668070) nih.gov. These studies help in understanding the molecular basis of its activity and potential off-target effects.

For this compound, the hydroxyl group could facilitate new interactions with polar residues in a binding pocket, potentially leading to altered binding site preferences or enhanced affinity for certain targets compared to montelukast.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of α-Hydroxy Montelukast (B128269)

α-Hydroxy Montelukast is recognized as a metabolite of Montelukast. fda.govnih.gov It is also identified as Montelukast metabolite M7 and is listed as "Montelukast EP Impurity I," indicating its relevance in the quality control of the parent drug. nih.govpharmaffiliates.com The introduction of a hydroxyl group on the alpha carbon of the cyclopropaneacetic acid moiety differentiates it from Montelukast.

From a chemical standpoint, its molecular formula is C35H36ClNO4S, with a corresponding molecular weight of approximately 602.2 g/mol . nih.govlgcstandards.com Despite its identification, detailed characterization and quantification in metabolic studies have been challenging. For instance, some exploratory analyses of Montelukast's oxidative metabolism using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) were unable to monitor this compound due to insufficient sensitivity of the method. nih.gov This highlights a significant gap in the current academic understanding, as its formation rate, concentration in biological matrices, and subsequent metabolic fate remain largely unquantified.

Table 1: Chemical Properties of this compound
PropertyValueSource
IUPAC Name2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]-2-hydroxyacetic acid nih.govlgcstandards.com
Molecular FormulaC35H36ClNO4S fda.govnih.gov
Molecular Weight~602.2 g/mol nih.gov
SynonymsMontelukast metabolite M7, Montelukast EP Impurity I, a-Hydroxy Montelukast fda.govnih.govncats.io
CAS Number2045402-27-3 nih.govpharmaffiliates.com

Emerging Research Avenues and Methodological Advancements for this compound Studies

Future research on this compound should be directed toward elucidating its precise role as a metabolite. The current body of literature is heavily skewed towards the parent compound, Montelukast, leaving the biological significance of its metabolites largely unexplored. An immediate and critical research avenue is the development of more sensitive analytical methodologies capable of accurately detecting and quantifying this compound in complex biological samples. The noted limitations of existing LC-MS/MS methods underscore the need for advancements, potentially through the use of high-resolution mass spectrometry (HRMS) or novel sample enrichment techniques that can concentrate the metabolite to detectable levels. nih.gov Furthermore, the chemical synthesis and certification of an this compound reference standard would be a crucial methodological advancement to enable accurate quantification in pharmacokinetic and metabolism studies. pharmaffiliates.comlgcstandards.com

Unexplored Biotransformation Routes and Enzymatic Investigations

The biotransformation of Montelukast is extensive, with cytochrome P450 (CYP) enzymes playing a central role. nih.gov Studies have identified CYP2C8 as the dominant enzyme in Montelukast's metabolism, with CYP2C9 and CYP3A4 also contributing to the formation of various oxidative metabolites. nih.govnih.gov However, the specific enzymatic pathway leading to the formation of this compound has not been explicitly identified.

This represents a significant unexplored area. Future enzymatic investigations should focus on screening a panel of recombinant human CYP enzymes and other relevant enzymes (e.g., flavin-containing monooxygenases) to identify the specific catalysts responsible for the α-hydroxylation of the cyclopropaneacetic acid side chain. Understanding this biotransformation route is essential for predicting potential drug-drug interactions and inter-individual variability in Montelukast metabolism.

Table 2: Known Cytochrome P450 Involvement in Montelukast Metabolism
EnzymeRole in Montelukast MetabolismKnown Metabolites FormedReference
CYP2C8Dominant enzyme, responsible for ~80% of biotransformation.Contributes to formation of Montelukast 1,2 diol. nih.govnih.gov
CYP2C9Metabolizes Montelukast.Forms Montelukast 1,2 diol at a high rate. nih.govclinpgx.org
CYP3A4Metabolizes Montelukast.Contributes to formation of various oxidative metabolites. nih.govclinpgx.org
Unknown Catalyzes α-hydroxylation. This compound.

Novel Analytical Approaches for Enhanced Detection and Characterization

The challenge in monitoring this compound highlights a need for innovation in analytical chemistry. nih.gov While standard techniques like High-Performance Liquid Chromatography (HPLC) and UV-spectroscopy are well-established for the analysis of the parent drug, Montelukast, they may lack the required sensitivity and selectivity for its metabolites. ijpbs.com

Future efforts should concentrate on developing and validating novel, stability-indicating analytical methods specifically for this compound. Advanced chromatographic techniques, such as Ultra-Performance Liquid Chromatography (UPLC) coupled with HRMS, could provide the necessary resolution and sensitivity for both quantification and structural confirmation. Additionally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which have been used for studying the enantiomeric purity of Montelukast, could be adapted for the definitive structural elucidation of this and other metabolites in purified samples. researchgate.net

Deepening Mechanistic Insights into In Vitro Biological Roles

Currently, there is a scarcity of data regarding the specific biological activities of this compound. It is unknown whether this metabolite is pharmacologically active, inactive, or possesses a different activity profile compared to Montelukast. A crucial future research direction is to investigate its in vitro biological roles.

This can be achieved by leveraging established assay systems. For example, its affinity for the cysteinyl leukotriene receptor (CysLT1) should be determined and compared to that of Montelukast to understand if it contributes to the therapeutic effect. nih.gov Furthermore, drawing from research on the parent compound, the potential for this compound to induce cytotoxicity, inflammation, or oxidative stress could be explored using relevant cell lines, such as microglial and neuronal cells. nih.gov Investigating its effects on various enzymes, similar to how Montelukast was tested against targets like α-glucosidase and 15-lipoxygenase, could also reveal novel biological activities. nih.gov

Opportunities for Advanced Computational Modeling and Simulation

Computational chemistry offers a powerful, resource-efficient approach to predict the properties of metabolites before undertaking extensive laboratory work. Advanced computational modeling and simulation techniques, which have been applied to Montelukast and its derivatives, can be readily extended to this compound. mdpi.com

Molecular docking simulations can predict the binding affinity and orientation of this compound within the CysLT1 receptor binding site, providing a preliminary assessment of its potential pharmacological activity. Molecular dynamics (MD) simulations can further refine this by modeling the stability of the ligand-receptor complex over time. mdpi.com In addition, in silico Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity prediction models can be employed to forecast the pharmacokinetic profile and potential liabilities of the metabolite. mdpi.com These computational insights would be invaluable for prioritizing and guiding subsequent in vitro and in vivo experimental studies.

Q & A

Q. What are the primary metabolic pathways of Montelukast, and how does α-Hydroxy Montelukast fit into its pharmacokinetic profile?

Montelukast undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes (CYP2C8, CYP2C9, and CYP3A4), with this compound identified as a minor metabolite. Pharmacokinetic studies show linear absorption up to 50 mg doses, minimal plasma accumulation (~14% with 10 mg/day), and a half-life of 2.7–5.5 hours in healthy adults . However, this compound’s clinical significance remains unclear, as metabolites are undetectable at steady-state in plasma . Methodological Guidance : Use radiolabeled montelukast to track metabolite distribution in preclinical models. Employ LC-MS/MS for sensitive detection of this compound in bile or fecal samples, given its biliary excretion .

Q. What experimental models are suitable for studying Montelukast’s anti-inflammatory effects, and how can this compound be evaluated?

Preclinical studies utilize rat models of prostate inflammation and indomethacin-induced gastric ulcers to assess Montelukast’s efficacy. For example, Montelukast reduced inflammatory markers (e.g., TNF-α, IL-6) and improved histological outcomes in these models . To study this compound, consider in vitro assays (e.g., leukotriene receptor binding affinity) or transgenic animal models with altered CYP enzyme activity to isolate metabolite-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on Montelukast’s association with neuropsychiatric events?

Key contradictions:

  • Glockler-Lauf et al. (2019) : Montelukast doubled neuropsychiatric risk in children .
  • Ali et al. (2015) : No significant association found .
  • 2022 TriNetX cohort study : Small but statistically significant increases in anxiety/insomnia, but no elevated risk for mood disorders or psychosis .

Q. Methodological Guidance :

  • Study Design : Use propensity score matching to control for baseline confounders (e.g., prior mental health history) .
  • Data Collection : Leverage large-scale EHR databases (e.g., FDA Sentinel) for longitudinal tracking .
  • Analysis : Apply survival analysis to assess time-to-event outcomes and quantify population-level risks .

Q. What methodological limitations arise when repurposing Montelukast for non-respiratory conditions (e.g., dengue or neurodegenerative diseases)?

In dengue studies, Montelukast reduced 30-day mortality in observational data but requires validation via RCTs to address confounding . For neurodegenerative applications (e.g., alpha-synuclein reduction), preclinical models show promise, but translational challenges include blood-brain barrier penetration and metabolite stability . Methodological Recommendations :

  • Preclinical : Use spinal cord injury models to assess neuroprotective effects .
  • Clinical : Prioritize adaptive trial designs for repurposed drugs to evaluate dose-response and biomarker correlations .

Q. How can researchers address age-related variability in Montelukast’s efficacy and safety?

  • Elderly Patients : Limited subanalyses in asthma trials; conflicting results (e.g., Columbo et al. showed insignificant improvements in elderly asthmatics) .
  • Pediatric Populations : Higher neuropsychiatric risk in children, necessitating pre-treatment screening and monitoring .

Q. Methodological Guidance :

  • Stratify clinical trial cohorts by age and conduct post hoc analyses.
  • Use actigraphy or validated scales (e.g., Asthma Control Test) to quantify age-specific outcomes .

Translational Research Questions

Q. What strategies optimize Montelukast’s therapeutic window in comorbid conditions (e.g., asthma with allergic rhinitis)?

  • Key Finding : Montelukast increased neuropsychiatric risk in allergic rhinitis patients without asthma .
  • Recommendations :
    • Combine Montelukast with ICS/LABA to reduce required doses and mitigate adverse effects .
    • Monitor drug-drug interactions (e.g., gemfibrozil increases Montelukast exposure 4.4-fold via CYP2C8/9 inhibition) .

Q. How can mechanistic studies clarify this compound’s role in Montelukast’s overall pharmacodynamic profile?

  • Approach : Compare receptor binding kinetics of Montelukast and this compound using radioligand displacement assays.
  • Tools : CRISPR-engineered cell lines with CYP2C8/9 knockouts to isolate parent drug vs. metabolite effects .

Data Contradiction Analysis

Q. Why do studies on Montelukast’s neuropsychiatric effects yield conflicting results?

  • Confounding Factors : Retrospective studies often lack granular data on mental health history or concomitant medications .
  • Outcome Variability : Definitions of "neuropsychiatric events" vary (e.g., self-harm vs. insomnia) .
  • Solution : Harmonize outcome measures using FDA’s MedDRA terminology and conduct individual participant data meta-analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.